
5'-S-Pyridin-2-yl-5'-thioadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-S-Pyridin-2-yl-5’-thioadenosine is a compound that belongs to the class of 5’-deoxy-5’-thionucleosides. These compounds are characterized by the substitution of the ribose moiety at the 5’ position with a sulfur atom linked to a pyridin-2-yl group. This unique structure imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-S-Pyridin-2-yl-5’-thioadenosine typically involves the nucleophilic substitution of a suitable precursor, such as 5’-deoxy-5’-iodoadenosine, with a pyridin-2-yl thiol. The reaction is usually carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require moderate heating to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for 5’-S-Pyridin-2-yl-5’-thioadenosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5’-S-Pyridin-2-yl-5’-thioadenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-2-yl group can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of bases like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridin-2-yl derivatives.
Substitution: Various nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
5’-S-Pyridin-2-yl-5’-thioadenosine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and nucleoside analogs.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5’-S-Pyridin-2-yl-5’-thioadenosine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the pyridin-2-yl group can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various cellular pathways, including those involved in DNA replication, transcription, and signal transduction.
Comparación Con Compuestos Similares
5’-S-Ethyl-5’-thioadenosine: Similar structure but with an ethyl group instead of a pyridin-2-yl group.
5’-S-Methyl-5’-thioadenosine: Contains a methyl group instead of a pyridin-2-yl group.
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine: Similar structure with a hydroxyl group on the pyridin-2-yl ring.
Uniqueness: 5’-S-Pyridin-2-yl-5’-thioadenosine is unique due to the presence of the pyridin-2-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and developing novel therapeutic agents.
Propiedades
Número CAS |
5135-38-6 |
|---|---|
Fórmula molecular |
C15H16N6O3S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(pyridin-2-ylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H16N6O3S/c16-13-10-14(19-6-18-13)21(7-20-10)15-12(23)11(22)8(24-15)5-25-9-3-1-2-4-17-9/h1-4,6-8,11-12,15,22-23H,5H2,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1 |
Clave InChI |
LYDGCMAAUJUZIN-PMXXHBEXSA-N |
SMILES isomérico |
C1=CC=NC(=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
C1=CC=NC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
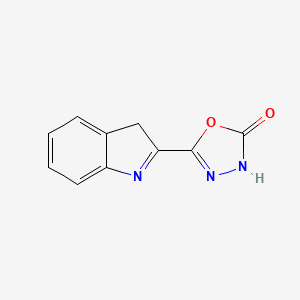
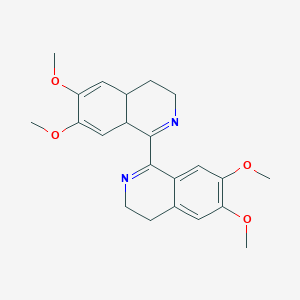
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)
![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
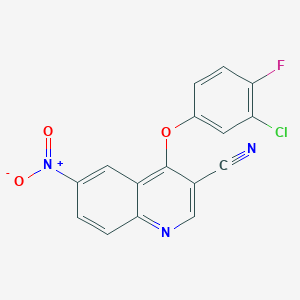
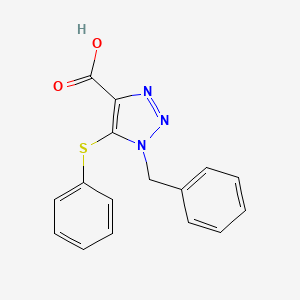


![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
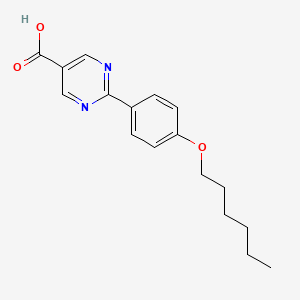
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
